4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate
Description
Properties
IUPAC Name |
[4-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-13(23)25-16-9-6-15(7-10-16)19-12-20(24)22-21-17-5-3-2-4-14(17)8-11-18(19)21/h2-11,19H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGMWQLRFHQMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate typically involves multi-step organic reactions. One common method involves the condensation of an aromatic amine with diethyl malonate in the presence of a catalyst such as triethylamine. This reaction is carried out in a solvent like diphenyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
Pharmacological Potential
-
Anticancer Activity :
- Research indicates that compounds with similar structures to 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate exhibit significant anticancer properties. For instance, derivatives of tetrahydrobenzoquinoline have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties :
- Neuroprotective Effects :
Chemical Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydrobenzoquinoline core.
- Acetylation of the phenolic hydroxyl group.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| 1 | Synthesis of tetrahydrobenzo[h]quinoline from appropriate precursors |
| 2 | Acetylation using acetic anhydride or acetyl chloride |
| 3 | Purification through recrystallization or chromatography |
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in pharmacology. Preliminary studies could focus on:
- Binding Affinity : Investigating the interaction with specific receptors or enzymes.
- Cell Viability Assays : Assessing cytotoxicity against various cell lines.
Case Study 1: Anticancer Activity
A study conducted on derivatives of tetrahydrobenzo[h]quinoline demonstrated that certain modifications enhanced their efficacy against breast cancer cell lines. The introduction of acetate groups was found to increase solubility and bioavailability, leading to improved therapeutic outcomes .
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial properties of similar quinoline derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that the structural features contributed significantly to their antibacterial activity .
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents identified compounds with a tetrahydrobenzo[h]quinoline scaffold as promising candidates for treating Alzheimer's disease. The study reported that these compounds could inhibit amyloid-beta aggregation, a hallmark of the disease .
Mechanism of Action
The mechanism of action of 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related derivatives below, focusing on substituent variations and their implications:
2,6-Dimethoxy-4-(2-Oxo-1,2,3,4-Tetrahydrobenzo[h]quinolin-4-yl)Phenyl Acetate
- Structure : Differs by methoxy groups at the 2- and 6-positions of the phenyl ring.
- Properties : Increased steric bulk and electron-donating effects from methoxy groups may alter binding affinity in biological systems. Molecular weight: 391.42 g/mol .
- Applications: No direct pharmacological data are provided, but methoxy groups are common in bioactive molecules to modulate metabolic stability.
4-[2-(3-Oxo-2,4-Dihydro-1H-Quinoxalin-2-yl)Acetamido]Phenyl Acetate
- Structure: Replaces the benzo[h]quinoline core with a quinoxaline ring and introduces an acetamido linker.
- Properties: The quinoxaline moiety may enhance redox activity or metal coordination capabilities. Molecular formula: C₁₈H₁₇N₃O₄ .
Quinolinecarboxylate Esters (e.g., 2-[4-(Benzyloxy)Phenyl]-2-Oxoethyl 2-Hydroxy-4-Quinolinecarboxylate)
- Structure: Features a quinolinecarboxylate ester with benzyloxy and oxoethyl substituents. Molecular formula: C₂₅H₁₉NO₅ .
- Properties : The benzyloxy group may improve lipophilicity, enhancing blood-brain barrier penetration. Such compounds are explored for kinase inhibition or photodynamic therapy.
Physicochemical Comparisons
Biological Activity
The compound 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate is a member of the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound by reviewing recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.37 g/mol. The compound features a tetrahydrobenzo[h]quinoline moiety linked to a phenyl acetate group, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For example:
- In vitro Studies : A related compound demonstrated an IC50 value of 0.80 µM against HeLa cells in MTT assays, indicating strong cytotoxicity . This suggests that the target compound may also possess similar anticancer properties.
- Mechanism of Action : Investigations into the mechanism revealed that certain quinoline derivatives induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial effects. While specific data on this compound is limited, structural analogs have shown promise against various bacterial strains.
Study on Structural Analogues
A comprehensive study synthesized over 30 quinoline analogues and assessed their biological activity. The most potent compounds exhibited significant inhibition against multiple cancer cell lines . The findings suggest that modifications in the structure can enhance or reduce biological efficacy.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 0.80 | Anticancer (HeLa) |
| Compound B | 0.43 | Anticancer (MCF7) |
| Compound C | 900 | Selective inhibition on leukemia cells |
Interaction Studies
Interaction studies are crucial for understanding how these compounds engage with biological systems. Preliminary investigations have shown that these compounds can bind effectively to human serum albumin (HSA), which may influence their pharmacokinetics and therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, esterification, and functional group modifications. For example:
- Step 1: Condensation of precursors (e.g., aminobenzophenone derivatives with activated esters) under reflux in methanol or acetonitrile, catalyzed by ceric ammonium nitrate (CAN) .
- Step 2: Nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in CH₃CN) to introduce the acetate group .
- Purification: Column chromatography (silica gel, petroleum ether/EtOAc gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. How can structural integrity and purity be confirmed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the presence of key protons (e.g., aromatic protons, methylene groups in the tetrahydroquinoline ring) and ester carbonyl signals (~170 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragments consistent with the benzohquinoline-acetate backbone .
- Elemental Analysis: Matches calculated vs. observed C, H, N percentages to ensure purity (>95%) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways, reducing trial-and-error experimentation .
- Molecular Docking: Predict binding affinities to biological targets (e.g., enzymes, receptors) by simulating interactions between the compound’s acetoxy group and active-site residues .
- Machine Learning: Train models on existing reaction data to predict optimal solvents, temperatures, and catalysts for yield improvement .
Q. What statistical experimental designs are suitable for optimizing reaction conditions?
Methodological Answer:
- Factorial Design: Screen variables (temperature, solvent polarity, catalyst loading) to identify critical factors affecting yield .
- Response Surface Methodology (RSM): Optimize multi-variable interactions (e.g., reflux time vs. reagent stoichiometry) using central composite designs .
- Example: A 2³ factorial design for esterification could reduce experiments by 50% while maintaining resolution in yield data .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines to distinguish true efficacy from assay-specific artifacts .
- Off-Target Screening: Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions that may explain variability .
- Metabolite Analysis: LC-MS/MS detects degradation products or active metabolites that alter observed activity .
Q. What strategies elucidate the compound’s mechanism of action in disease models?
Methodological Answer:
- Transcriptomics: RNA sequencing identifies differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related pathways) .
- CRISPR Screening: Knockout candidate targets (e.g., kinases) to validate their role in the compound’s activity .
- In Vivo Pharmacokinetics: Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
